molecular formula C10H9ClO3 B2565431 2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid CAS No. 1018251-39-2

2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Cat. No. B2565431
CAS RN: 1018251-39-2
M. Wt: 212.63
InChI Key: NHHICAMKQHSMLL-UHFFFAOYSA-N
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Description

The compound “2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid” is a benzofuran derivative . Benzofuran is a heterocyclic compound that is ubiquitous in nature and has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid” were not found, benzofuran derivatives can undergo various reactions. For instance, they can be synthesized from corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including “2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid”, have shown strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran derivatives have been found to exhibit antibacterial properties . The antimicrobial activity can be influenced by the substituent on the 4-position of the benzofuran, particularly when it contains halogens or hydroxyl groups .

Anti-Oxidative Activity

Benzofuran compounds have also been found to possess anti-oxidative activities . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity .

Anticancer Agents

Benzofuran and its derivatives have been developed and utilized as anticancer agents . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown anticancer activity against the human ovarian cancer cell line A2780 .

Synthesis of Complex Benzofuran Derivatives

Benzofuran derivatives, including “2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid”, can be used in the synthesis of complex benzofuran derivatives . These complex derivatives have been constructed by unique free radical cyclization cascades .

Safety and Hazards

The safety and hazards associated with “2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid” were not found in the search results .

properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-3,8H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHICAMKQHSMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

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